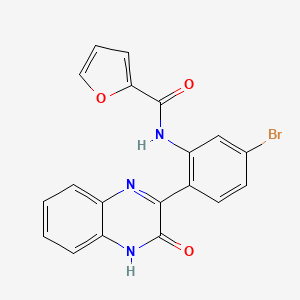
N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide is a complex organic compound that features a quinoxaline moiety, a furan ring, and a brominated phenyl group
Wirkmechanismus
Target of Action
The compound N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide is a derivative of quinoxaline . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives, such as brimonidine, have been used in the treatment of glaucoma and ocular hypertension
Biochemical Pathways
Quinoxaline derivatives have been found to have a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Result of Action
Quinoxaline derivatives have been found to have a wide range of advantageous biological and pharmacological characteristics .
Action Environment
The suzuki–miyaura coupling reaction, which is widely used in the synthesis of organoboron compounds, is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling is often employed for forming the carbon-carbon bonds between these fragments .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoxaline ring can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form a hydrogenated phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of new materials with specific electronic or photonic properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide: shares similarities with other quinoxaline derivatives and furan-containing compounds.
Quinoxaline derivatives: Known for their anticancer and antimicrobial properties.
Furan derivatives: Used in various medicinal and industrial applications due to their unique electronic properties.
Uniqueness
What sets this compound apart is its combination of a brominated phenyl group, a quinoxaline moiety, and a furan ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development .
Eigenschaften
IUPAC Name |
N-[5-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O3/c20-11-7-8-12(15(10-11)23-18(24)16-6-3-9-26-16)17-19(25)22-14-5-2-1-4-13(14)21-17/h1-10H,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKDLWSRNBLGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Br)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
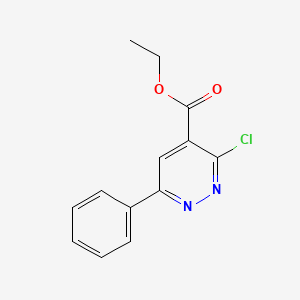
![3-[1-(2,3-dichlorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2740021.png)
![2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide](/img/structure/B2740022.png)
![2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B2740023.png)
![Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2740024.png)
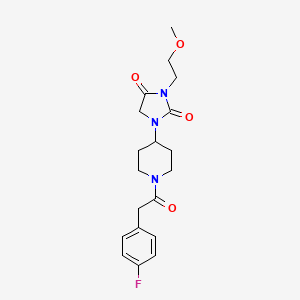
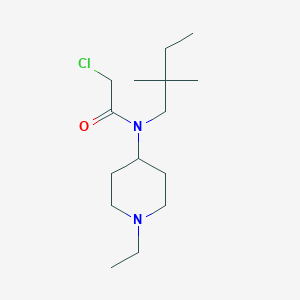

![1-{4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylpiperazin-1-yl}propan-2-ol](/img/structure/B2740031.png)
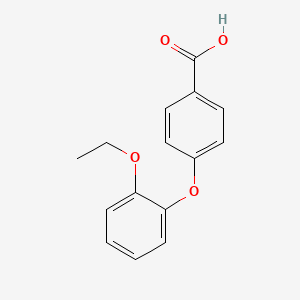
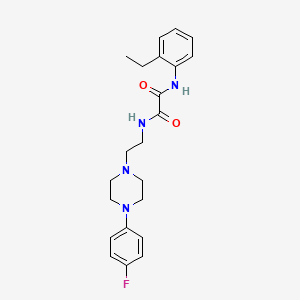
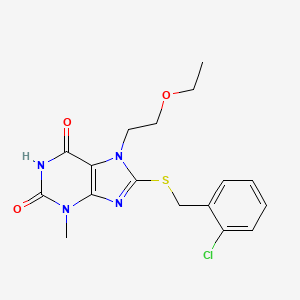
![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2740035.png)
![2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740036.png)
